Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC15862576
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O3 |
|---|---|
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O3/c1-4-20-15(19)14-12(9-18)8-17(16-14)13-6-5-10(2)11(3)7-13/h5-9H,4H2,1-3H3 |
| Standard InChI Key | JHYMSWRPYCJCJK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate, reflects its substitution pattern:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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N1 substitution: A 3,4-dimethylphenyl group introduces steric bulk and hydrophobic character.
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C3 substitution: An ethyl carboxylate ester enhances solubility and serves as a potential site for hydrolysis.
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C4 substitution: A formyl group (-CHO) offers reactivity for further functionalization .
The molecular weight of 272.30 g/mol and a calculated LogP value (estimated via PubChem tools) of 2.7 suggest moderate lipophilicity, suitable for permeating biological membranes .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, analogous pyrazole derivatives exhibit distinctive signals:
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¹H NMR: Pyrazole protons resonate between δ 6.8–8.0 ppm, while the formyl proton appears as a singlet near δ 9.8–10.2 ppm .
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¹³C NMR: The carbonyl carbons (ester and formyl) typically appear at δ 160–170 ppm .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of pyrazole-3-carboxylates often involves cyclocondensation or Vilsmeier-Haack reactions:
Vilsmeier-Haack Formylation
Treating ethyl 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate with phosphorus oxychloride (POCl₃) and DMF introduces the formyl group at C4. This method achieves moderate yields (~60–70%) but necessitates careful handling of corrosive reagents.
Green Chemistry Approaches
Recent advancements emphasize sustainability:
“On Water” Cyclization
A solvent-free approach using semicarbazide hydrochloride and 4-aryl-2,4-diketoesters under aqueous conditions achieves cyclization with >85% yield . This method avoids hydrazine and reduces waste, aligning with green chemistry principles .
Esterification Optimization
Ethyl ester formation via sulfuric acid-catalyzed reflux of pyrazole-3-carboxylic acids in ethanol achieves yields up to 96% . For example, ethyl 1H-pyrazole-3-carboxylate synthesis from 1H-pyrazole-3-carboxylic acid and ethanol under reflux for 2–4 hours demonstrates scalability .
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine Cyclization | Hydrazine, HCl | 60–70% | Well-established | Toxicity concerns |
| Vilsmeier-Haack | POCl₃, DMF | 50–65% | Selective formylation | Corrosive reagents |
| “On Water” Synthesis | Semicarbazide, H₂O | >85% | Eco-friendly, high yield | Limited substrate scope |
| Acid-Catalyzed Ester | H₂SO₄, EtOH | 80–96% | Scalable, simple conditions | Requires neutralization steps |
Chemical Reactivity and Derivative Formation
Formyl Group Reactivity
The C4 formyl moiety participates in nucleophilic additions and condensations:
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Schiff Base Formation: Reaction with primary amines (e.g., hydrazines) yields hydrazones, as demonstrated in analogs like 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones .
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Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives, enhancing conjugation.
Ester Hydrolysis and Functionalization
The ethyl carboxylate undergoes hydrolysis to the carboxylic acid under basic or acidic conditions, enabling further derivatization:
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Saponification: Treatment with NaOH yields 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylic acid, a precursor for amide or peptide conjugates .
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Transesterification: Alcohol exchange with higher alcohols (e.g., benzyl alcohol) modifies solubility and bioavailability.
| Derivative | Activity | IC₅₀/MIC | Target |
|---|---|---|---|
| 5-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | ACE inhibition | 0.123 mM | Angiotensin-converting enzyme |
| 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones | Antimicrobial | 4–16 µg/mL | S. aureus, E. coli |
| Chlorinated pyrazole analogs | Antiviral | 0.8–3.2 µM | HSV-1, HAV |
Future Directions and Challenges
Targeted Drug Design
The formyl and carboxylate groups provide handles for click chemistry or bioconjugation, enabling antibody-drug conjugate (ADC) development. For example, coupling with trastuzumab could target HER2-positive cancers.
Green Manufacturing
Scaling the “on water” synthesis requires optimizing semicarbazide hydrochloride’s recyclability and reducing reaction times . Flow chemistry may enhance throughput and safety.
Toxicity Profiling
Despite promising activity, pyrazole derivatives’ hepatotoxicity and genotoxicity remain concerns. In silico ADMET predictions (e.g., using SwissADME) should guide lead optimization.
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